molecular formula C15H10ClF5N2O2 B2581659 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide CAS No. 1609408-77-6

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide

Cat. No.: B2581659
CAS No.: 1609408-77-6
M. Wt: 380.7
InChI Key: MMWUKJYNDMQMNQ-UHFFFAOYSA-N
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Description

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide is an organofluorine compound known for its complex structure and multifaceted applications. This compound, defined by its unique functional groups and fluorinated aromatic rings, has garnered attention across various scientific domains due to its potent bioactivity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide involves a multi-step process:

  • Formation of Intermediate: The initial step involves the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinol, which is then reacted with 2-(2,6-difluorobenzenecarbonyl)oxyethyl chloride in the presence of a base such as potassium carbonate.

  • Coupling Reaction: The intermediate product undergoes a nucleophilic aromatic substitution reaction, facilitated by a solvent like dimethylformamide (DMF), to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may employ continuous-flow reactors to enhance yield and purity. High-performance liquid chromatography (HPLC) can be used to monitor the process and ensure the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidative transformations, typically involving the aromatic rings or pyridinyl group.

  • Reduction: It is susceptible to reductions, particularly at the carboxamide group.

  • Substitution: Various substitution reactions can occur, including halogen exchange and aromatic nucleophilic substitution.

Common Reagents and Conditions

  • Oxidative Reactions: Potassium permanganate or m-chloroperoxybenzoic acid (mCPBA) can be employed.

  • Reductive Reactions: Lithium aluminium hydride (LAH) or hydrogenation using palladium on carbon (Pd/C) are common.

  • Substitution Reactions: Sodium methoxide or potassium t-butoxide can facilitate these transformations.

Major Products Formed

  • Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

  • Reduction Products: Corresponding amines or alcohols depending on the site of reduction.

  • Substitution Products: Varied compounds based on the substituents introduced, maintaining the core structure.

Scientific Research Applications

Chemistry

  • Catalysis: This compound can serve as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

  • Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.

Biology

  • Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, thereby affecting biochemical pathways.

  • Drug Development: Its structure serves as a template for designing drugs with improved efficacy and reduced side effects.

Medicine

  • Therapeutic Agents:

  • Diagnostic Tools: Utilized in the development of diagnostic agents for imaging techniques.

Industry

  • Agricultural Chemicals: Employed in the synthesis of pesticides and herbicides due to its bioactivity.

  • Material Science: Used in creating high-performance materials resistant to chemical and thermal degradation.

Mechanism of Action

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide exerts its effects primarily through interactions with biological macromolecules. The compound's unique structure allows it to:

  • Bind to Enzymes: Inhibits enzymatic activities by occupying the active sites.

  • Alter Signaling Pathways: Modulates signal transduction pathways, impacting cell function and behavior.

  • Interact with Receptors: Can act as an agonist or antagonist to various receptors, altering physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzamide

  • N-(2-{[3-chloro-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide

  • N-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide

Uniqueness

  • Enhanced Stability: The trifluoromethyl group confers significant chemical stability, making it more robust under various conditions.

  • Higher Bioactivity: Its specific structural arrangement enhances its bioactivity compared to similar compounds, making it more effective in its applications.

  • Diverse Applications: Unlike other compounds, this one is used across a broader range of fields, from agriculture to medicine.

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF5N2O2/c16-9-6-8(15(19,20)21)7-23-14(9)25-5-4-22-13(24)12-10(17)2-1-3-11(12)18/h1-3,6-7H,4-5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWUKJYNDMQMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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